2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine
CAS No.:
Cat. No.: VC20478145
Molecular Formula: C28H20ClN3
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H20ClN3 |
|---|---|
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | 2-[3-(3-chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C28H20ClN3/c1-19-15-16-23(18-25(19)22-13-8-14-24(29)17-22)28-31-26(20-9-4-2-5-10-20)30-27(32-28)21-11-6-3-7-12-21/h2-18H,1H3 |
| Standard InChI Key | QZSVKAORAPOSIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Introduction
2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine is a complex organic compound belonging to the triazine family. It features a triazine ring structure substituted with various phenyl groups, including a chlorophenyl and a methylphenyl group. This arrangement of aromatic rings contributes to its unique chemical properties and potential applications in fields such as pharmaceuticals and materials science.
Synthesis Methods
The synthesis of 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. Common methods include the reaction of appropriate precursors such as chlorinated phenyl compounds with triazine derivatives under controlled conditions. The synthesis can be optimized by varying the temperature, solvent choice, and reaction time to improve yield and purity.
Potential Applications
This compound has several potential applications due to its unique structure and chemical properties. It is of interest in organic electronics and photochemistry, where its ability to participate in various chemical reactions typical of triazines is significant. The compound's interactions as an electron transport material in organic electronics suggest favorable energy levels for charge transport.
| Application Area | Description |
|---|---|
| Organic Electronics | Electron transport material |
| Photochemistry | Potential for photochemical reactions |
| Pharmaceuticals | Potential biological activity due to its structure |
Biological Activity and Research Findings
While specific biological activity data for 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine is limited, compounds with similar structures have been studied for various biological effects. Triazines are known to exhibit a range of biological activities, making them candidates for further research in pharmaceuticals.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4,6-bis(phenyl)-1,3,5-triazine | Not specified | Lacks additional methyl substitution; used as an intermediate in dyes |
| 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | Not specified | Contains bromine instead of chlorine; studied for its photostability |
| 2-(2-Hydroxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine | Not specified | Features hydroxyl substitution; known for its UV absorbing properties |
These compounds highlight the diversity within the triazine family and the potential for tailored chemical properties through structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume